Pimavanserin vs. Quetiapine: Head-to-Head Efficacy in Parkinson's Disease Psychosis at 56 Days
In the first prospective head-to-head comparison of pimavanserin with an active comparator (quetiapine) in Parkinson's disease psychosis (PDP), pimavanserin demonstrated superior antipsychotic efficacy across all parameters. At the primary endpoint of day 56, mean change in SAPS-PD nine-item total scores was −9.64 with pimavanserin versus −8.37 with quetiapine (between-group difference −1.27, P = 0.008). This 15.2% greater symptom reduction was achieved without worsening motor symptoms [1].
| Evidence Dimension | Mean change in SAPS-PD nine-item total score from baseline |
|---|---|
| Target Compound Data | −9.64 (pimavanserin 34 mg daily) |
| Comparator Or Baseline | −8.37 (quetiapine 25–200 mg daily) |
| Quantified Difference | −1.27 (P = 0.008); 15.2% greater improvement |
| Conditions | Assessor-blinded RCT; N=247 patients with PDP; Hoehn and Yahr stage ≥3; 56-day treatment period; MDS 2024 presentation |
Why This Matters
This is the only completed prospective study with an active comparator establishing pimavanserin's superior efficacy over quetiapine in PDP, providing Level 1 evidence for therapeutic selection.
- [1] Mane A, et al. First prospective comparison of pimavanserin vs quetiapine in Parkinson's disease psychosis. Presented at International Congress of Parkinson's Disease and Movement Disorders (MDS) 2024. MDEdge coverage. View Source
